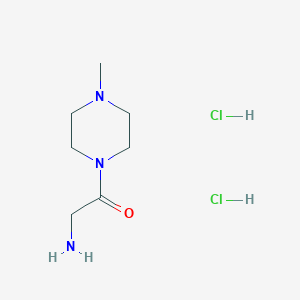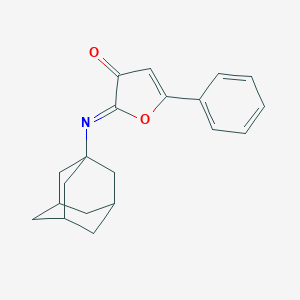
2-(1-Adamantylimino)-5-phenylfuran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Adamantylimino)-5-phenylfuran-3-one, also known as APFO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a furan derivative that contains an adamantyl group and a phenyl group. APFO has been shown to exhibit interesting biological properties, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-(1-Adamantylimino)-5-phenylfuran-3-one is not fully understood, but studies have suggested that it may act by disrupting the cell membrane of cancer cells. This disruption leads to the death of cancer cells, making 2-(1-Adamantylimino)-5-phenylfuran-3-one a promising candidate for the development of new cancer treatments.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant biochemical and physiological effects. For example, 2-(1-Adamantylimino)-5-phenylfuran-3-one has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 2-(1-Adamantylimino)-5-phenylfuran-3-one has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-Adamantylimino)-5-phenylfuran-3-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant biological activity, making it a promising candidate for further investigation. However, one of the limitations of using 2-(1-Adamantylimino)-5-phenylfuran-3-one in lab experiments is that it can be toxic to cells at high concentrations, which could limit its potential applications.
Direcciones Futuras
There are many potential future directions for research on 2-(1-Adamantylimino)-5-phenylfuran-3-one. One area of research could be the development of new cancer treatments based on 2-(1-Adamantylimino)-5-phenylfuran-3-one. Another area of research could be the investigation of the mechanism of action of 2-(1-Adamantylimino)-5-phenylfuran-3-one, which could lead to a better understanding of its biological activity. Additionally, research could be conducted to investigate the potential applications of 2-(1-Adamantylimino)-5-phenylfuran-3-one in the treatment of other diseases, such as inflammatory diseases and infections.
Conclusion:
In conclusion, 2-(1-Adamantylimino)-5-phenylfuran-3-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant biological activity, making it a promising candidate for further investigation. While there are some limitations to using 2-(1-Adamantylimino)-5-phenylfuran-3-one in lab experiments, there are many potential future directions for research on this compound. Overall, 2-(1-Adamantylimino)-5-phenylfuran-3-one is a promising candidate for the development of new cancer treatments and the investigation of its biological activity.
Métodos De Síntesis
The synthesis of 2-(1-Adamantylimino)-5-phenylfuran-3-one is a multi-step process that involves the reaction of several chemical compounds. One of the most common methods for synthesizing 2-(1-Adamantylimino)-5-phenylfuran-3-one is through the reaction of 2-furoyl chloride with adamantylamine and phenylhydrazine. This reaction yields 2-(1-Adamantylimino)-5-phenylfuran-3-one as a yellow solid, which can be purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-(1-Adamantylimino)-5-phenylfuran-3-one has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research for 2-(1-Adamantylimino)-5-phenylfuran-3-one is in the field of medicinal chemistry. Studies have shown that 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant anticancer activity, making it a potential candidate for the development of new cancer treatments. 2-(1-Adamantylimino)-5-phenylfuran-3-one has also been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propiedades
Número CAS |
126681-73-0 |
|---|---|
Nombre del producto |
2-(1-Adamantylimino)-5-phenylfuran-3-one |
Fórmula molecular |
C20H21NO2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2-(1-adamantylimino)-5-phenylfuran-3-one |
InChI |
InChI=1S/C20H21NO2/c22-17-9-18(16-4-2-1-3-5-16)23-19(17)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,9,13-15H,6-8,10-12H2 |
Clave InChI |
VBBFXPFWUSLLNF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4C(=O)C=C(O4)C5=CC=CC=C5 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N=C4C(=O)C=C(O4)C5=CC=CC=C5 |
Sinónimos |
5-Phenyl-2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylimino)-3(2H)-furanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



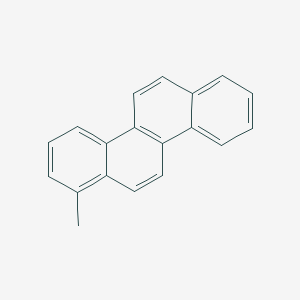



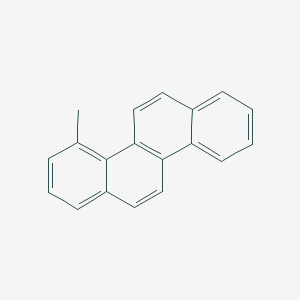
![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
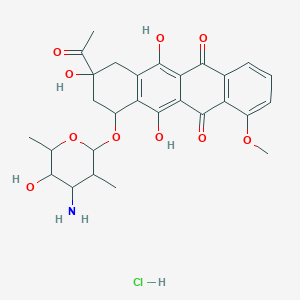

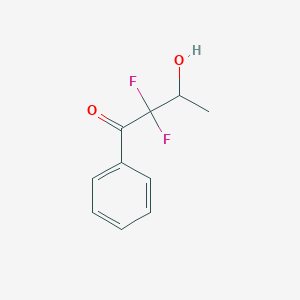
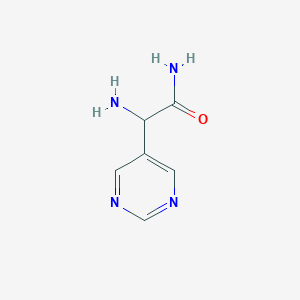
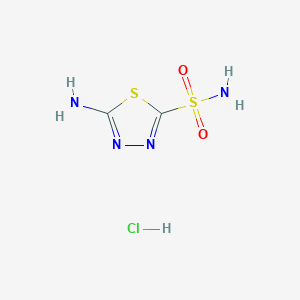
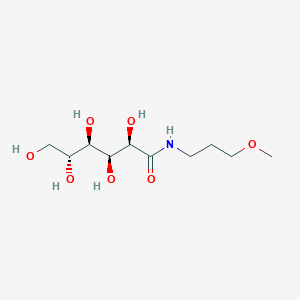
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
